4-(3-Chloropropyl)-2-cyanopyridine
Description
4-(3-Chloropropyl)-2-cyanopyridine is a pyridine derivative featuring a cyano group (-CN) at the 2-position and a 3-chloropropyl chain (-CH₂CH₂CH₂Cl) at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. The electron-withdrawing cyano group enhances the reactivity of the pyridine ring, making it a versatile substrate for nucleophilic aromatic substitution or cross-coupling reactions. The chloropropyl chain serves as a functional handle for further alkylation or conjugation reactions.
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-(3-chloropropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN2/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4H2 |
InChI Key |
FMQILKVICZWTAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
| Compound | Core Heterocycle | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| This compound | Pyridine | 2-Cyano, 4-(3-chloropropyl) | -CN, -Cl, aromatic ring |
| 4-(3-Chloropropyl)morpholine | Morpholine | 4-(3-Chloropropyl) | Ether (-O-), -Cl |
| 1-(3-Chloropropyl)-1H-imidazole | Imidazole | 1-(3-Chloropropyl) | N-heterocycle, -Cl |
| 1-(3-Chloropropyl)pyrrolidine | Pyrrolidine | 1-(3-Chloropropyl) | Saturated amine, -Cl |
- Cyano Group: Unique to this compound, the -CN group significantly increases the electron deficiency of the pyridine ring, enhancing its susceptibility to nucleophilic attack compared to morpholine or imidazole analogs .
- Chlorinated Chain : The 3-chloropropyl chain is common across analogs, but its position and adjacent functional groups influence reactivity. For example, in morpholine derivatives, the ether oxygen may stabilize intermediates during substitution reactions.
Physical Properties
- Stability : The aromatic pyridine core may confer greater thermal stability than saturated heterocycles like pyrrolidine.
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